

# Furegrelate Sodium (U-63557A): A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

### **Abstract**

**Furegrelate sodium**, also known as U-63557A, is a potent and selective inhibitor of thromboxane A2 synthase.[1][2] This technical guide provides a comprehensive overview of its pharmacological properties, mechanism of action, and key experimental findings. The information is intended for researchers, scientists, and professionals involved in drug development and cardiovascular research. **Furegrelate sodium** was initially investigated for its potential therapeutic applications in conditions such as arrhythmias, ischemic heart disorders, and thrombosis.[1] Although its development was discontinued, the compound remains a valuable tool for studying the role of thromboxane A2 in various physiological and pathological processes.

## **Chemical and Physical Properties**

**Furegrelate sodium** is the sodium salt of 5-(3-pyridinylmethyl)benzofuran-2-carboxylic acid.[1] Its chemical structure and properties are summarized below.



| Property          | Value                                                        | Reference |
|-------------------|--------------------------------------------------------------|-----------|
| IUPAC Name        | Sodium 5-(3-<br>pyridinylmethyl)benzofuran-2-<br>carboxylate | [1]       |
| Synonyms          | U-63557A                                                     | [2]       |
| Molecular Formula | C15H10NNaO3                                                  | [3]       |
| Molecular Weight  | 275.24 g/mol                                                 | [3]       |
| CAS Number        | 85666-17-7                                                   | [3]       |
| Appearance        | Solid powder                                                 | [3]       |
| Solubility        | Soluble in water                                             | [1]       |

### **Mechanism of Action**

**Furegrelate sodium** is a highly selective inhibitor of thromboxane A2 synthase, a key enzyme in the arachidonic acid cascade.[1][4] This enzyme catalyzes the conversion of prostaglandin H2 (PGH2) to thromboxane A2 (TxA2).[4] TxA2 is a potent vasoconstrictor and promoter of platelet aggregation.[1] By inhibiting thromboxane A2 synthase, **furegrelate sodium** effectively reduces the production of TxA2, thereby attenuating its physiological effects.[1]

# Signaling Pathway of Thromboxane A2 Synthesis and Inhibition by Furegrelate Sodium



Click to download full resolution via product page

Caption: Furegrelate Sodium inhibits Thromboxane A2 Synthase.



# Pharmacological Data In Vitro Potency

Furegrelate sodium is a potent inhibitor of thromboxane synthase.

| Parameter | Value | Species/System                                             | Reference |
|-----------|-------|------------------------------------------------------------|-----------|
| IC50      | 15 nM | Human platelet<br>microsomal<br>thromboxane A2<br>synthase | [2]       |

### **Pharmacokinetics in Humans**

Studies in normal male volunteers have characterized the pharmacokinetic profile of orally administered **furegrelate sodium**.

| Parameter                               | Single Dose (200-<br>1600 mg) | Multiple Dose (200-<br>1600 mg BID for 4.5<br>days)                                                      | Reference |
|-----------------------------------------|-------------------------------|----------------------------------------------------------------------------------------------------------|-----------|
| Tmax (Peak Serum<br>Concentration Time) | ~1 hour                       | ~1 hour                                                                                                  | [5]       |
| t½ke (Elimination<br>Half-life)         | ~3.5-5 hours                  | ~2 hours                                                                                                 | [5]       |
| Bioavailability                         | 80-90%                        | Not explicitly stated,<br>but no significant<br>change in<br>pharmacokinetics over<br>time was observed. | [1]       |
| Metabolism                              | 22-38%                        | Not explicitly stated                                                                                    | [1]       |
| Excretion                               | Primarily renal               | Primarily renal                                                                                          | [1][5]    |

## **Efficacy in Clinical Trials**



Clinical trials in healthy male subjects have demonstrated the pharmacological effects of **furegrelate sodium**.

| Dose          | Effect on<br>Thromboxane B2<br>(TxB2) Generation       | Effect on Platelet<br>Aggregation                  | Reference |
|---------------|--------------------------------------------------------|----------------------------------------------------|-----------|
| 200 mg (BID)  | Not statistically significant inhibition.              | Variable, clear dose-<br>response not<br>apparent. | [6]       |
| 400 mg (BID)  | Not statistically significant inhibition.              | Variable, clear dose-<br>response not<br>apparent. | [6]       |
| 800 mg (BID)  | Significant inhibition throughout the dosing interval. | Variable, clear dose-<br>response not<br>apparent. | [6]       |
| 1600 mg (BID) | Significant inhibition throughout the dosing interval. | Variable, clear dose-<br>response not<br>apparent. | [6]       |

# Experimental Protocols Determination of Thromboxane Synthase Inhibition (IC<sub>50</sub>)

While the specific details of the protocol used to determine the IC<sub>50</sub> of 15 nM are not fully available in the reviewed literature, a general methodology for such an assay is as follows:

- Preparation of Human Platelet Microsomes:
  - Obtain platelet-rich plasma (PRP) from healthy human donors.
  - Isolate platelets by centrifugation.
  - Lyse the platelets and isolate the microsomal fraction, which contains thromboxane A2 synthase, through differential centrifugation.



- Enzyme Inhibition Assay:
  - Incubate the platelet microsomal preparation with varying concentrations of Furegrelate
     Sodium.
  - Initiate the enzymatic reaction by adding the substrate, prostaglandin H2 (PGH2).
  - Allow the reaction to proceed for a defined period at a controlled temperature (e.g., 37°C).
  - Terminate the reaction.
- Quantification of Thromboxane B2:
  - Measure the amount of thromboxane B2 (the stable metabolite of TxA2) produced using a validated method such as a specific radioimmunoassay (RIA) or enzyme-linked immunosorbent assay (ELISA).
- Data Analysis:
  - Plot the percentage of inhibition of TxB2 formation against the logarithm of the Furegrelate Sodium concentration.
  - Calculate the IC<sub>50</sub> value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity.

## Ex Vivo Measurement of Thromboxane B2 Generation in Clinical Trials

The following is a generalized protocol based on the descriptions from clinical studies:[5][6]

- Blood Collection:
  - Collect venous blood samples from subjects at baseline and at various time points after the administration of Furegrelate Sodium or placebo.
- Preparation of Platelet-Rich Plasma (PRP):
  - Anticoagulate the blood with an appropriate agent (e.g., sodium citrate).



- Centrifuge the blood at a low speed to separate the PRP.
- Challenge with Arachidonic Acid:
  - Incubate a sample of PRP with a known concentration of arachidonic acid to stimulate the production of thromboxane A2.
- Measurement of Thromboxane B2:
  - After a set incubation period, terminate the reaction.
  - Measure the concentration of TxB2 in the plasma using a specific immunoassay (e.g., RIA or ELISA).
- Data Analysis:
  - Compare the levels of TxB2 generated at different time points and between the furegrelate and placebo groups to determine the extent of inhibition.

## **Experimental Workflow for a Clinical Trial**





Click to download full resolution via product page

Caption: Workflow of a multiple-dose clinical trial of Furegrelate.

### Conclusion

**Furegrelate Sodium** (U-63557A) is a well-characterized, potent, and selective inhibitor of thromboxane A2 synthase. Its ability to significantly reduce thromboxane B2 production in



humans has been demonstrated in clinical trials. While its clinical development was discontinued, it remains a valuable pharmacological tool for investigating the roles of thromboxane A2 in health and disease. Further research utilizing furegrelate could provide deeper insights into the pathophysiology of cardiovascular and other disorders where thromboxane A2 plays a critical role.

### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. Multiple dose trial of the thromboxane synthase inhibitor furegrelate in normal subjects PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Thromboxane synthase activity and platelet function after furegrelate administration in man PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. library.ncifrederick.cancer.gov [library.ncifrederick.cancer.gov]
- 4. researchgate.net [researchgate.net]
- 5. Inhibition of thromboxane formation in vivo and ex vivo: implications for therapy with platelet inhibitory drugs PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Sodium 5-(3'-pyridinylmethyl)benzofuran-2-carboxylate (U-63557A), a new, selective thromboxane synthase inhibitor: intravenous and oral pharmacokinetics in dogs and correlations with ex situ thromboxane B2 production PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Furegrelate Sodium (U-63557A): A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1260747#what-is-furegrelate-sodium-u-63557a]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.



**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com